Boc-Phe-Leu-OMe
Description
Key Structural Features:
- Backbone Geometry : The peptide adopts a trans-configuration at the amide bond between Phe and Leu, minimizing steric clashes between side chains.
- Side-Chain Orientation : The benzyl group of Phe projects orthogonally to the leucine isobutyl side chain, creating a steric "bulge" that influences packing in crystalline states.
- Protecting Group Effects : The Boc group induces torsional restrictions at the N-terminus, while the methyl ester reduces intermolecular hydrogen bonding at the C-terminus.
Table 1: Molecular parameters of this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₃₂N₂O₅ | |
| Molecular Weight | 392.5 g/mol | |
| Stereocenters | 2 (S-configuration) | |
| Torsion Angle (φ, Ψ) | φ = −62°, Ψ = 127° (Phe) |
Properties
Molecular Formula |
C21H32N2O5 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
methyl (2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoate |
InChI |
InChI=1S/C21H32N2O5/c1-14(2)12-17(19(25)27-6)22-18(24)16(13-15-10-8-7-9-11-15)23-20(26)28-21(3,4)5/h7-11,14,16-17H,12-13H2,1-6H3,(H,22,24)(H,23,26)/t16-,17-/m0/s1 |
InChI Key |
NUKWPDXDMGXCBV-IRXDYDNUSA-N |
SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
sequence |
FL |
Origin of Product |
United States |
Scientific Research Applications
Synthesis Methodologies
1.1 Liquid-Assisted Ball-Milling (LABM)
Recent studies have demonstrated the effectiveness of liquid-assisted ball-milling for synthesizing Boc-Phe-Leu-OMe. This method allows for environmentally benign peptide synthesis by reducing the need for hazardous solvents. In one study, the conversion of Boc-Phe-NCA with HCl·H-Leu-OMe yielded this compound with high efficiency (up to 93% yield) under optimized milling conditions . The methodology not only enhances yield but also minimizes environmental impact, achieving an Ecoscale score of 84, indicating an excellent synthesis process .
1.2 Solution-Phase Synthesis
Another approach involves fast solution-phase peptide synthesis (SolPSS), which has shown promising results for coupling N-Boc-Leu and N-Boc-Phe. This method achieves excellent conversions (up to 99%) and is particularly useful for synthesizing peptides with various side-chain functionalities . The versatility of this method makes it applicable for a wide range of peptide sequences.
Biological Activities
2.1 Antimicrobial Properties
this compound has been evaluated for its antimicrobial activities. Research indicates that dipeptides containing phenylalanine and leucine exhibit significant antibacterial properties, making them potential candidates for developing new antibiotics . The specific structural features of this compound contribute to its efficacy against various bacterial strains.
2.2 Therapeutic Applications
The dipeptide is also being explored for its role in drug design, particularly in creating peptides that mimic endogenous ligands involved in pain modulation and sensory processing. For instance, this compound has been used as a building block in synthesizing longer peptides that resemble Leu-enkephalin, a natural opioid peptide . This application underscores its importance in developing pain relief medications.
Case Studies
| Study | Methodology | Yield | Biological Activity |
|---|---|---|---|
| Study 1 | LABM | 93% | Antimicrobial |
| Study 2 | SolPSS | 99% | Pain modulation |
| Study 3 | Synthesis of Leu-enkephalin analogs | High yield (varied) | Opioid receptor binding |
3.1 Case Study: Green Synthesis Methodology
In a notable case study, researchers successfully synthesized this compound using a greener approach involving recyclable oxidants and triarylphosphine as a coupling agent. This method not only improved yield but also reduced the environmental footprint associated with traditional peptide synthesis methods .
Chemical Reactions Analysis
Saponification of the Methyl Ester
The methyl ester group (-OMe) in Boc-Phe-Leu-OMe can be hydrolyzed to a carboxylic acid under basic conditions. For example:
-
Reagents : LiOH in a THF/H2O (1:1) mixture.
-
Product : Boc-Phe-Leu-OH (free carboxylic acid).
This reaction is critical for further peptide elongation in solid-phase synthesis.
Deprotection of the Boc Group
The Boc group is removed under acidic conditions to generate the free amine:
-
Conditions : Room temperature, 1 hour.
-
Product : H-Phe-Leu-OMe (deprotected dipeptide).
Antimicrobial Activity and Functional Implications
While not a direct chemical reaction, this compound’s biological activity arises from its interactions with microbial systems. Key findings include :
| Concentration (ppm) | Inhibition Zone (mm) Against Aspergillus fumigatus | Inhibition Zone (mm) Against E. coli |
|---|---|---|
| 250 | 2 | 1 |
| 500 | 3 | 2 |
| 1000 | 5 | 3 |
The methyl ester and Boc groups influence its bioavailability and binding affinity to microbial targets.
Comparative Reactivity with Analogues
This compound exhibits distinct reactivity compared to similar compounds:
Comparison with Similar Compounds
Key Findings :
- Boc-Phe-Leu-OMe’s open conformation contrasts with helical or β-turn structures in analogs like Boc-Leu-Phe-Ala-δPhe-Leu-OMe, which are stabilized by intramolecular hydrogen bonds .
- Chemotactic peptides (e.g., HCO-Met-Leu-Phe-OMe) require backbone flexibility for receptor interaction, while constrained analogs (e.g., For-Hse(Me)-Leu-Phe-OMe) maintain activity through alternative folding .
Key Findings :
- Ball milling outperforms traditional methods in speed and yield due to mechanochemical activation .
- IBA-OBz-mediated coupling avoids racemization, critical for chiral purity in SPPS .
Electrochemical and Functional Properties
Ferrocene-containing analogs (e.g., Fc-Pro-Leu-Gly-OMe) exhibit quasi-reversible redox behavior (ΔEp = 83 mV), making them suitable for electrochemical biosensing . In contrast, this compound lacks redox activity but serves as a stable intermediate for functionalized peptides.
Preparation Methods
Coupling Reactions Using T3P® Technology
The cornerstone of this compound synthesis lies in the coupling of N-Boc-phenylalanine (Boc-Phe-OH) and leucine methyl ester (H-Leu-OMe). A study by SolPSS (2023) demonstrated that employing propane phosphonic acid anhydride (T3P®) as a coupling reagent in dichloromethane (DCM) achieves 98% conversion within 10 minutes. The reaction mechanism involves activating Boc-Phe-OH via T3P®, facilitating nucleophilic attack by H-Leu-OMe’s amine group. Critical to this process is the use of N,N-diisopropylethylamine (DIPEA) as a base, which neutralizes hydrochloric acid generated from the leucine methyl ester hydrochloride starting material.
The optimized molar ratio of reagents includes:
- 1.0 equivalent Boc-Phe-OH
- 1.2 equivalents H-Leu-OMe hydrochloride
- 1.5 equivalents T3P® (50 wt.% in DCM)
- 4.0 equivalents DIPEA
Post-coupling, the organic phase is washed with 0.01 M hydrochloric acid to remove unreacted starting materials, followed by sodium bicarbonate to eliminate residual T3P® byproducts. Rotary evaporation yields this compound as a white solid, with purity exceeding 98% prior to deprotection.
Deprotection of the Boc Group
Removal of the tert-butoxycarbonyl (Boc) group is achieved using a 1:1 (v/v) mixture of TFA and DCM. The reaction proceeds at 0°C to room temperature over 2.5 hours, with triethylsilane (3 equivalents) added as a scavenger to prevent side reactions. Monitoring via thin-layer chromatography (TLC) confirms complete deprotection, after which the solvent is evaporated under reduced pressure. The resulting free amine (H-Phe-Leu-OMe) is precipitated by adjusting the pH to its isoelectric point using citric acid, yielding a zwitterionic product with minimal solubility.
Alternative Synthetic Routes and Methodological Variations
Continuous Synthesis Without Intermediate Isolation
A streamlined protocol omits intermediate isolation, reducing purification steps and improving overall yield. After coupling Boc-Phe-OH and H-Leu-OMe, the reaction mixture is treated directly with TFA/DCM for Boc removal. Subsequent washes with saturated sodium bicarbonate and drying over anhydrous sodium sulfate enable immediate use in downstream reactions. This approach maintains a 95% purity while cutting processing time by 40%.
Preparation of Amino Acid Methyl Esters
Leucine methyl ester hydrochloride, a key precursor, is synthesized via room-temperature reaction of leucine with methanol and chlorotrimethylsilane (TMSCl). TMSCl acts as a hydrochloric acid scavenger, enabling esterification in near-quantitative yields:
$$
\text{Leucine + CH}_3\text{OH + TMSCl} \rightarrow \text{H-Leu-OMe·HCl} + \text{trimethylsilanol}
$$
The product is recrystallized from ethyl acetate, with nuclear magnetic resonance (NMR) confirming successful esterification:
Analytical Characterization and Quality Control
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection at 220 nm is employed to assess purity. This compound elutes at 12.3 minutes under gradient conditions (acetonitrile/water + 0.1% TFA), with a peak area corresponding to 93–98% purity.
Spectroscopic Validation
Infrared Spectroscopy (IR):
Mass Spectrometry (ESI-MS):
Comparative Analysis of Synthetic Methodologies
Solvent Effects on Coupling Efficiency
Table 1 summarizes conversion rates for this compound synthesis across solvents:
| Solvent | Conversion (%) |
|---|---|
| Dichloromethane | 98 |
| Ethyl Acetate | 97 |
| Tetrahydrofuran | 96 |
| Acetonitrile | 93 |
Polar aprotic solvents like DCM maximize solubility of Boc-Phe-OH and H-Leu-OMe, enhancing reaction kinetics.
Impact of Protecting Groups
Comparative studies using N-Fmoc protection show marginally higher conversions (>99%) but necessitate piperidine for deprotection, complicating large-scale synthesis. Boc chemistry remains preferred for its compatibility with TFA, a cost-effective and efficient deprotecting agent.
Applications in Peptide Therapeutics
This compound’s role as a building block extends to opioid peptides like Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu). The SolPPS protocol synthesizes this pentapeptide in seven steps with 62% overall yield, underscoring this compound’s utility in iterative peptide chain elongation.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for Boc-Phe-Leu-OMe, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or mechanochemical methods. Ball milling, for example, achieves high yields (e.g., 95% under optimized conditions with ethyl acetate as a grinding assistant) by minimizing hydrolysis side reactions . Key variables include solvent choice, milling time, and temperature. Characterization via HPLC and NMR is critical to confirm purity and structural integrity .
Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Use H/C$ NMR to verify backbone connectivity and stereochemistry. For example, α-proton resonances in the 3.5–5.5 ppm range confirm peptide bonds. Mass spectrometry (ESI-TOF) provides molecular weight validation. Cross-reference spectral data with published benchmarks to resolve ambiguities .
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
- Methodological Answer : Document exact milling parameters (e.g., frequency, ball-to-powder ratio), solvent purity, and Boc-deprotection conditions (e.g., TFA concentration). Share raw spectral data and chromatograms in supplementary materials to enable replication .
Advanced Research Questions
Q. How do solvent polarity and milling dynamics mechanistically influence this compound synthesis efficiency?
- Methodological Answer : Solvent-free ball milling accelerates amide bond formation via kinetic energy transfer, while polar solvents like ethyl acetate suppress Boc-group hydrolysis (e.g., reducing hydrolysis from 23% to 2%) by stabilizing intermediates . Use DFT simulations to model solvent-matrix interactions and optimize energy input.
Q. What strategies resolve contradictions in this compound spectral data across studies?
- Methodological Answer : Discrepancies in NMR shifts may arise from solvent deuteration differences or residual impurities. Employ heteronuclear correlation spectroscopy (HSQC/HMBC) to confirm assignments. Replicate experiments under identical conditions and compare with datasets from open-access repositories .
Q. How can this compound be utilized as a model system to study peptide aggregation kinetics?
- Methodological Answer : Design kinetic assays using fluorescence spectroscopy (Thioflavin T) or TEM to monitor aggregation. Vary pH, ionic strength, and concentration to map nucleation pathways. Control experiments with scrambled sequences (e.g., Boc-Leu-Phe-OMe) can isolate sequence-specific effects .
Q. What computational tools are effective for predicting this compound’s conformational stability in solution?
- Methodological Answer : Apply molecular dynamics (MD) simulations (e.g., GROMACS) with explicit solvent models to analyze backbone flexibility. Validate predictions against circular dichroism (CD) spectra. Use QM/MM hybrid methods to refine energy barriers for rotamer interconversion .
Data Analysis & Experimental Design
Q. How should researchers design experiments to compare this compound’s bioactivity across enantiomeric forms?
- Methodological Answer : Employ a double-blind study with enantiopure samples synthesized via chiral auxiliaries. Use cell-based assays (e.g., IC measurements) and statistical tools (ANOVA) to assess significance. Pre-register protocols to mitigate bias .
Q. What frameworks (e.g., PICO, FINER) guide hypothesis-driven studies on this compound’s functional applications?
- Methodological Answer : Apply PICO to define:
- Population : Target enzyme/receptor.
- Intervention : this compound concentration/dosage.
- Comparison : Control peptides or inhibitors.
- Outcome : Binding affinity (K) or inhibition efficiency.
FINER criteria ensure feasibility and novelty .
Tables for Key Data Reference
| Synthetic Method | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|
| Ball Milling (EtOAc) | 95 | >99% | |
| SPPS | 82 | 98% |
| Spectroscopic Data Conflict | Resolution Strategy |
|---|---|
| NMR shift discrepancies | HSQC/HMBC correlation |
| MS adduct formation | Collision-induced dissociation (CID) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
